1,5-Di-p-toluidinoanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-bis(4-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c1-17-9-13-19(14-10-17)29-23-7-3-5-21-25(23)27(31)22-6-4-8-24(26(22)28(21)32)30-20-15-11-18(2)12-16-20/h3-16,29-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIVUFFTMWIBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864132 | |
| Record name | 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione | |
| Source | EPA DSSTox | |
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Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-20-2, 8005-40-1 | |
| Record name | 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Violet 3R base | |
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| Record name | 9,10-Anthracenedione, 1,5(or 1,8)-bis[(4-methylphenyl)amino]- | |
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| Record name | 9,10-Anthracenedione, 1,5-bis[(4-methylphenyl)amino]- | |
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| Record name | 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione | |
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| Record name | 1,5(or1,8)-bis[(4-methylphenyl)amino]anthraquinone | |
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| Record name | 1,5-bis(4-methylphenyl)amino]anthraquinone | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 1,5-Di-p-toluidinoanthraquinone
The creation of 1,5-disubstituted anthraquinones, including this compound, relies on carefully designed synthetic pathways that often begin with specific precursors. Optimizing these routes and understanding the underlying reaction mechanisms are crucial for achieving high yields and purity.
Precursor-Based Synthesis Strategies and Optimization
The synthesis of 1,5-diaminoanthraquinone (B86024) derivatives frequently starts from precursors like 1,5-dinitroanthraquinone (B1294578). google.com A common method involves the reaction of 1,5-dinitroanthraquinone with ammonia (B1221849) in an organic solvent. google.com The choice of solvent and reaction conditions significantly impacts the yield and purity of the resulting 1,5-diaminoanthraquinone. Solvents such as ethers, aliphatic or cycloaliphatic hydrocarbons, and alkyl-substituted aromatic hydrocarbons are often employed. google.com
For instance, reacting 1,5-dinitroanthraquinone with a high molar ratio of liquid ammonia in toluene (B28343) at elevated temperatures and pressures (e.g., 150°C and 50 atmospheres) can produce 1,5-diaminoanthraquinone in high yields. google.com The subsequent reaction of 1,5-diaminoanthraquinone with p-toluidine (B81030) would then yield the target compound, this compound. Optimization of these processes involves adjusting parameters such as temperature, pressure, and reactant ratios to maximize product formation and minimize side reactions. The solubility differences between isomers, like the lower solubility of 1,5-diaminoanthraquinone compared to its 1,8-isomer, can be exploited for purification through fractional precipitation. google.com
Another key precursor is 1,4-dihydroxyanthraquinone (quinizarin), which can be used to synthesize unsymmetrically substituted 1,4-diaminoanthraquinones through intermediates like monoamino-monotosyl-anthraquinones. google.com This highlights the versatility of precursor-based strategies in accessing a range of substituted anthraquinones.
A notable synthesis of 1,5-diaminoanthraquinone involves the chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) using sodium hydrosulfide (B80085) (NaHS) in water, which is presented as a clean and scalable method. journalajacr.com This approach underscores the importance of developing environmentally benign synthetic protocols.
Table 1: Examples of Precursor-Based Synthesis Conditions for Diaminoanthraquinones
| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 1,5-Dinitroanthraquinone | Liquid Ammonia | Toluene | 150°C, 50 atm, 7 hours | 1,5-Diaminoanthraquinone | 92% | google.com |
| Dinitroanthraquinone mixture | Liquid Ammonia | Toluene | 150°C, 60 atm, 12 hours | 1,5- and 1,8-Diaminoanthraquinone mixture | 94% (1,5-isomer), 90% (1,8-isomer) | google.com |
| 1-Nitroanthraquinone | NaHS | Water | Mild conditions | 1-Aminoanthraquinone (B167232) | High | journalajacr.com |
Mechanistic Considerations in 1,5-Substitution Pathways
The substitution pattern on the anthraquinone (B42736) core is directed by the electronic properties of the ring and the nature of the substituents already present. In the case of nucleophilic aromatic substitution, the positions for incoming groups are influenced by the electron-withdrawing character of the quinone carbonyls. The formation of 1,5-disubstituted products often involves mechanisms that favor substitution at the alpha-positions (1, 4, 5, 8).
The synthesis of aminoanthraquinones can proceed through different mechanistic pathways. For example, the amination of 1,4-dihydroxyanthraquinone derivatives can occur via nucleophilic substitution. mdpi.com The precise mechanism can be influenced by the presence of catalysts and the nature of the leaving group. In some cases, a proposed mechanism for amination involves the formation of an intermediate that facilitates the displacement of a substituent. mdpi.com
Furthermore, radical reactions can also be employed to functionalize the anthraquinone core. colab.ws For instance, diazonium salts of anthraquinones can be used to introduce carbon-containing groups through reactions like the Meerwein arylation. colab.ws The regioselectivity of these reactions is a key consideration in designing synthetic routes to specific isomers. The geometry of the anthraquinone molecule, which can be influenced by substituents, also plays a role in its reactivity. nih.gov
Derivatization and Structural Modification of this compound
The core structure of this compound serves as a scaffold for further chemical modifications, leading to novel compounds with tailored properties. These derivatizations can involve the formation of new ring systems, the introduction of additional substituents, or the incorporation of polymerizable moieties.
Formation of Novel Heterocyclic Systems from the Anthraquinone Core
The anthraquinone framework can be extended to form more complex heterocyclic structures. For example, symmetrical 1,5-diamidoanthraquinone derivatives have been synthesized and studied for their biological activities. nih.gov These syntheses demonstrate that the anthraquinone moiety can be a key component of larger, pharmacologically relevant molecules. nih.gov The condensation of aminoanthraquinones with other reagents can lead to the formation of fused heterocyclic rings, significantly altering the electronic and steric properties of the parent molecule. frontiersin.org
Introduction of Symmetrical Substituents at C-1 and C-5 Positions
The symmetrical nature of 1,5-disubstitution is a common structural motif in anthraquinone chemistry. The introduction of identical substituents at the C-1 and C-5 positions can be achieved through various synthetic methods. For example, a series of symmetrical 1,5-diamidoanthraquinone derivatives has been prepared to investigate their structure-activity relationships. nih.gov These studies indicate that the nature of the substituents at these positions can significantly influence the properties of the molecule. nih.gov
Synthesis of Polymerizable this compound Derivatives
Incorporating polymerizable groups onto the this compound structure allows for its integration into polymeric materials. This can be achieved by introducing reactive moieties, such as methacrylate (B99206) groups, into the molecule. researchgate.net For example, a novel polymerizable amphiphilic purple dye has been synthesized from a toluidinoanthraquinone derivative. researchgate.net The synthesis of such polymerizable dyes often involves nucleophilic aromatic substitution followed by methacrylation. researchgate.net These functionalized monomers can then be copolymerized to create colored polymers with enhanced properties like lightfastness. researchgate.net
Targeted Functionalization Approaches (C-C, C-N, C-O, C-S, C-Hal, C-Se, C-B, C-P bond formation)
The introduction of diverse functional groups onto the this compound core allows for the fine-tuning of its molecular architecture and properties. The following subsections detail various synthetic methodologies for achieving specific bond formations.
C-C Bond Formation
The construction of new carbon-carbon bonds on the this compound framework can be achieved through several modern cross-coupling reactions. These methods are pivotal for extending the π-conjugated system and introducing new molecular branches.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. nobelprize.orgyoutube.com For instance, the Suzuki-Miyaura coupling allows for the arylation or vinylation of halo-substituted 1,5-diaminoanthraquinone derivatives. youtube.comnih.gov While specific examples for this compound are not extensively documented, the general applicability of these reactions to haloanthraquinones suggests their potential for functionalizing halogenated derivatives of the target compound. nih.gov Similarly, the Heck reaction offers a pathway for the vinylation of aryl halides, and the Sonogashira coupling enables the introduction of acetylenic moieties, further expanding the molecular complexity. acs.orgresearchgate.netrsc.orgresearchgate.net
Table 1: C-C Bond Formation Reactions on Anthraquinone Derivatives
| Reaction Name | Substrate (General) | Reagents & Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halo-anthraquinone | Aryl/vinyl boronic acid, Pd catalyst, Base | Aryl/vinyl-anthraquinone | youtube.comnih.gov |
| Heck Reaction | Halo-anthraquinone | Alkene, Pd catalyst, Base | Alkenyl-anthraquinone | acs.orgresearchgate.net |
| Sonogashira Coupling | Halo-anthraquinone | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-anthraquinone | rsc.orgresearchgate.net |
C-N Bond Formation
The introduction of additional nitrogen-containing functionalities is crucial for modifying the electronic and binding properties of this compound. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been successfully applied to the synthesis of various aminoanthraquinone derivatives. researchgate.net These reactions allow for the coupling of amines with haloanthraquinones. nih.gov For example, the palladium-catalyzed coupling of 1,5-dichloroanthraquinone (B31372) with a range of primary and secondary amines has been reported to yield the corresponding diamino derivatives. acs.orgresearchgate.net This methodology could be adapted to introduce further amino groups onto a halogenated this compound scaffold.
Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source also present a viable, milder alternative for C-H amination. nih.gov
Table 2: C-N Bond Formation Reactions on Anthraquinone Derivatives
| Reaction Name | Substrate (General) | Reagents & Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Halo-anthraquinone | Amine, Pd catalyst, Base | Amino-anthraquinone | researchgate.net |
| C-H Amination | Anthraquinone | Organic azide, Transition metal catalyst | Amino-anthraquinone | nih.gov |
C-O Bond Formation
The formation of carbon-oxygen bonds, leading to ether or ester derivatives, can significantly impact the solubility and electronic properties of the anthraquinone core. A patented process describes the preparation of N,N'-disubstituted 1,4-diaminoanthraquinones through a reaction involving boric acid esters, which suggests a potential route for introducing alkoxy groups. google.com Although this method is described for the 1,4-isomer, its principles could potentially be applied to 1,5-disubstituted derivatives.
C-S Bond Formation
The introduction of sulfur-containing moieties can be achieved through various methods, including the sulfenylation of the anthraquinone core. While specific examples for this compound are scarce, general methods for the synthesis of 3-sulfenylated chromones using KIO3-catalyzed radical C(sp2)-H sulfenylation have been reported, which could potentially be adapted for anthraquinone systems. beilstein-journals.org Additionally, the synthesis of thio-anthraquinone derivatives through the reaction of chloroanthraquinones with thiophenols is a known method. lew.ro
C-Hal Bond Formation
Halogenation of the anthraquinone core is a critical step for subsequent cross-coupling reactions. The direct halogenation of aminoanthraquinones can be challenging due to the activating nature of the amino groups, which can lead to multiple substitutions. However, methods for the controlled halogenation of N-heterocycles using N,N'-dihalo-5,5-dimethylhydantoin have been developed and could be explored for the selective halogenation of this compound. researchgate.net The bromination of various organic molecules, including aromatic compounds, can also be achieved using reagents like N-bromosuccinimide (NBS). rsc.orgnih.gov
Table 3: C-Hal Bond Formation Reactions on Aromatic Compounds
| Reaction Name | Substrate (General) | Reagents & Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Halogenation | N-Heterocycles | N,N'-Dihalo-5,5-dimethylhydantoin, Brønsted acid | Halo-N-heterocycle | researchgate.net |
| Bromination | Aromatic compounds | N-Bromosuccinimide (NBS) | Bromo-aromatic compound | rsc.orgnih.gov |
C-Se Bond Formation
The synthesis of organoselenium compounds is of interest due to their potential biological activities. A comprehensive review on the functionalization of anthraquinones highlights methods for forming C-Se bonds, indicating the possibility of creating selenium-containing derivatives of this compound. colab.ws
C-B Bond Formation
The introduction of a boronic acid or boronate ester group onto the anthraquinone scaffold opens up possibilities for further functionalization, particularly through Suzuki-Miyaura cross-coupling reactions. The synthesis of arylboronic acids and their derivatives is well-established. organic-chemistry.orgnih.gov While direct borylation of this compound has not been specifically reported, methods for the synthesis of boronic acid derivatives of other aromatic compounds could be adapted. colab.ws
C-P Bond Formation
The formation of carbon-phosphorus bonds can be achieved through reactions such as the Kabachnik-Fields reaction, which has been used to synthesize α-aminophosphonates of anthraquinone. google.com This reaction involves the condensation of an amine, an aldehyde, and a phosphite. Another approach is the visible-light-mediated α-phosphorylation of N-aryl tertiary amines. rsc.org These methods provide potential pathways for the synthesis of phosphonated derivatives of this compound. The N-phosphorylation of amino acids using trimetaphosphate in aqueous solution also presents a green synthetic route. rsc.org
Table 4: C-P Bond Formation Reactions
| Reaction Name | Substrate (General) | Reagents & Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Kabachnik-Fields Reaction | Amine, Aldehyde, Phosphite | Condensation | α-Aminophosphonate | google.com |
| α-Phosphorylation | N-Aryl tertiary amine | P(V)-H compound, Visible light | α-Phosphorylated amine | rsc.org |
| N-Phosphorylation | Amino acid | Trimetaphosphate | N-Phosphono-amino acid | rsc.org |
Spectroscopic and Structural Elucidation
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for probing the molecular characteristics of anthraquinone (B42736) derivatives. Each technique offers unique insights into the compound's structure and behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. While specific NMR data for 1,5-Di-p-toluidinoanthraquinone is not extensively published, analysis of its structural analogue, 1,5-diaminoanthraquinone (B86024), provides insight into the expected spectral features. chemicalbook.com
For 1,5-disubstituted anthraquinones, the proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons on the anthraquinone core and the p-toluidine (B81030) substituent groups. The symmetry of the 1,5-substitution pattern simplifies the spectrum of the anthraquinone moiety. The protons on the toluidine groups would present as a characteristic AA'BB' system for the para-substituted rings, alongside a singlet for the methyl group protons. The amine (N-H) proton signal would also be present, with its chemical shift being sensitive to solvent and concentration.
Interactive Table: Representative ¹H NMR Data for 1,5-Diaminoanthraquinone (Note: This data is for a structural analogue)
| Compound | Proton Assignment | Chemical Shift (ppm) | Solvent |
| 1,5-Diaminoanthraquinone | Aromatic-H | 7.0 - 7.6 | DMSO-d₆ |
| Amine-H (NH₂) | Variable | DMSO-d₆ |
This table is illustrative. Actual chemical shifts and splitting patterns depend on the specific solvent and spectrometer frequency used.
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, allowing for the identification of functional groups. researchgate.net The FTIR spectrum of this compound is expected to be characterized by several key absorption bands.
The most prominent features would include:
C=O Stretching: Strong absorption bands characteristic of the quinone carbonyl groups, typically found in the region of 1670-1680 cm⁻¹. In the parent anthraquinone, this peak appears around 1676 cm⁻¹. liberty.edu Intramolecular hydrogen bonding between the carbonyl oxygen and the amine proton can cause a shift to lower wavenumbers.
N-H Stretching: A band in the 3300-3500 cm⁻¹ region corresponding to the secondary amine.
C=C Stretching: Multiple bands in the 1580-1640 cm⁻¹ range due to the aromatic rings of the anthraquinone core and toluidine groups. liberty.edu
C-N Stretching: Vibrations for the aromatic amine C-N bond would appear in the 1250-1360 cm⁻¹ region.
Aromatic C-H Bending: Sharp peaks for out-of-plane bending in the 700-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.
Analysis of the analogue 1,5-diaminoanthraquinone shows characteristic peaks for its functional groups, confirming the utility of FTIR in structural verification. nih.gov
Interactive Table: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2960 | Medium-Weak |
| C=O Stretch | Quinone | 1670 - 1680 | Strong |
| C=C Stretch | Aromatic Ring | 1580 - 1640 | Medium-Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The spectrum of anthraquinone derivatives is typically characterized by π → π* and n → π* transitions. nih.gov The color of these dyes arises from strong absorption bands in the visible region. acs.org
For this compound, the introduction of the electron-donating p-toluidino groups at the 1 and 5 positions causes a significant bathochromic (red) shift of the absorption maxima compared to the parent anthraquinone molecule. This is due to an intramolecular charge transfer (ICT) character, where electron density is transferred from the nitrogen atoms of the toluidine groups to the electron-accepting anthraquinone core upon photoexcitation.
Studies on the analogous compound 1,5-diaminoanthraquinone (DAAQ) show that its absorption and fluorescence spectra are highly sensitive to solvent polarity. researchgate.netnih.gov In various organic solvents, the absorption maxima are red-shifted relative to nonpolar solvents like cyclohexane, indicating a more polar excited state. researchgate.net This solvatochromic behavior is a hallmark of ICT processes. The fluorescence spectra often show a large Stokes shift, particularly in polar solvents, which is attributed to significant solvent relaxation around the excited state dipole. researchgate.netnih.gov
Interactive Table: UV-Vis Absorption Maxima (λmax) for 1,5-Diaminoanthraquinone in Various Solvents (Note: This data is for a structural analogue)
| Solvent | Dielectric Constant | λmax (nm) |
| Cyclohexane | 2.02 | 480 |
| Benzene | 2.28 | 502 |
| Acetonitrile | 37.5 | 506 |
| Ethanol | 24.5 | 510 |
| Dimethyl Sulfoxide | 46.7 | 516 |
| Data derived from studies on 1,5-diaminoanthraquinone. researchgate.netnih.gov |
Polarized absorption spectroscopy is a specialized technique used to study the orientation of molecules in anisotropic environments, such as liquid crystals or stretched polymer films. This method is particularly relevant for dichroic dyes like this compound, which are used in guest-host liquid-crystal displays (LCDs).
The technique measures the differential absorption of light polarized parallel and perpendicular to an alignment axis. From this, the order parameter (S) can be determined, which quantifies the degree of orientational order of the dye molecules within the host. A high order parameter is desirable for high-contrast applications.
Studies on a series of 1,5-disubstituted anthraquinone dyes show that the molecular shape, specifically the aspect ratio, is a key factor in determining the alignment properties. acs.org Furthermore, anisotropy measurements on the related 1,5-dipiperidino anthraquinone have been used to determine the angle between the absorption and emission transition dipoles, providing deeper insight into the photophysical processes. nih.gov
Crystallographic Investigations and Solid-State Structure
While spectroscopic methods reveal molecular-level details, X-ray crystallography provides definitive information about the arrangement of atoms in the solid state.
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.
Molecular Geometry: The anthraquinone core is typically close to planar. The substituent groups at the 1 and 5 positions may be twisted out of the plane of the central ring system due to steric hindrance.
Intramolecular Hydrogen Bonding: A common feature in 1,5-diamino or 1,5-diamido substituted anthraquinones is the formation of an intramolecular hydrogen bond between the N-H proton and the adjacent quinone oxygen. nih.gov This interaction contributes to the planarity and electronic properties of the molecule.
Intermolecular Interactions: In the crystal lattice, molecules are packed together through various non-covalent interactions, such as van der Waals forces, π-π stacking between the aromatic rings, and intermolecular hydrogen bonds. These interactions dictate the macroscopic properties of the crystal.
For example, the crystal structure of an N-substituted 1-aminoanthraquinone (B167232) derivative showed a monoclinic system with specific unit cell dimensions and intermolecular hydrogen bonding playing a key role in the crystal packing. researchgate.netatauni.edu.tr These types of detailed structural insights are crucial for understanding the relationship between molecular structure and bulk properties. researchgate.net
Powder X-ray Diffraction for Polymorphic Forms and Microstructure
Powder X-ray Diffraction (PXRD) is a primary analytical technique for identifying crystalline phases and investigating polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. mdpi.com Different polymorphs of a compound can exhibit distinct physical properties, and PXRD patterns serve as a unique fingerprint for each crystalline form. mdpi.com
The study of 1,4-dipropoxy-9,10-anthraquinone, a related compound, showcases the utility of this method. Recrystallization yielded two distinct polymorphs—red prisms and yellow needles—each with a unique crystal structure and, consequently, a unique PXRD pattern, confirming their polymorphic nature. researchgate.net It is plausible that this compound could also exhibit polymorphism, which would be identifiable through systematic PXRD analysis of samples prepared under various crystallization conditions.
Crystal Packing Architectures and Intermolecular Interactions
The arrangement of molecules in a crystal lattice and the non-covalent interactions between them are crucial in determining the solid-state properties of a material. While a definitive crystal structure for this compound has not been detailed in the surveyed literature, analysis of related anthraquinone structures provides insight into the likely interactions. These interactions typically include hydrogen bonding, π–π stacking, and van der Waals forces.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov This method maps the electron distribution of a molecule in a crystal to identify close intermolecular contacts. For example, in a co-crystal involving 1,8-dihydroxyanthracene-9,10-dione, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H⋯H (43.0%), H⋯O/O⋯H (27%), H⋯C/C⋯H (13.8%), and C⋯C (12.4%) contacts. researchgate.net The analysis can also map the electrostatic potential onto the surface, where positive and negative regions guide the formation of intermolecular bonds. researchgate.net
In another example, the crystal structure of a novel charge transfer complex involving an anthraquinone acceptor was stabilized by hydrogen bonding. Hirshfeld analysis is instrumental in defining the types and relative importance of these interactions. researchgate.net For this compound, one would expect N-H···O hydrogen bonds between the toluidine nitrogen and the quinone oxygen of adjacent molecules, as well as significant π–π stacking interactions between the aromatic rings.
The table below summarizes the types of intermolecular contacts and their percentage contributions to the Hirshfeld surface for a related anthraquinone co-crystal, illustrating the typical distribution of such interactions.
| Interaction Type | Contribution (%) |
| H···H | 43.0% |
| H···O/O···H | 27.0% |
| H···C/C···H | 13.8% |
| C···C | 12.4% |
| Data derived from a co-crystal of 2-bromonaphthalene-1,4-dione (B50910) and 1,8-dihydroxyanthracene-9,10-dione. researchgate.net |
Influence of Crystal Orientation on Optical Properties
The orientation of molecules within a crystal can have a profound effect on its bulk optical properties, such as color and photoconductivity. This anisotropy is particularly evident in compounds with significant intramolecular or intermolecular charge-transfer transitions.
While specific research on the influence of crystal orientation on the optical properties of this compound is not available, a comprehensive study on its isomer, 1,4-Di-p-toluidinoanthraquinone (Solvent Green 3), provides a compelling case study. Single crystals of this compound, when grown from a melt, exhibited distinct colors—mainly blue, yellow-green, and purple—depending on their orientation.
This phenomenon was attributed to the anisotropic nature of light absorption. X-ray diffraction analysis showed that the molecules were slip-stacked in a columnar structure. The different perceived colors were linked to specific electronic transitions relative to the crystal's orientation:
Blue and Yellow-Green Colors : These arise from intramolecular charge-transfer (CT) transitions along the long and short axes of the anthraquinone core, respectively.
Purple Color : This color, not observed in solution, was proposed to be from an intermolecular CT transition between adjacent molecules within a columnar stack.
Crucially, the crystal orientation that appeared purple also exhibited the highest photoconductivity, as the excitation of the intermolecular CT band facilitates charge separation more effectively than intramolecular excitations. This direct link between crystal packing, orientation, and functional optical properties highlights the importance of crystallographic control for materials used in optoelectronic applications. It is reasonable to hypothesize that this compound would exhibit similar anisotropic properties due to its structural similarity.
Based on a comprehensive review of available scientific literature, detailed experimental data focusing specifically on the advanced photophysical and photochemical phenomena of this compound is not extensively available in the public domain. Research into the specific electronic transitions, charge transfer mechanisms, photoconductivity, and photochemical reactivity of this particular isomer appears to be limited.
General information from chemical suppliers and historical documents confirms its identity and some applications. It is described as a deep red to purple solid, a color indicative of a highly conjugated electronic system. cymitquimica.com This conjugation is a prerequisite for the photophysical behaviors outlined in the query. The compound has been noted for its potential use in dyes, pigments, and possibly in organic electronics and photonic devices. cymitquimica.com Furthermore, historical records from the 1960s list it as a chemical used in military-grade smoke munitions. dtic.mil
While specific data for the 1,5-isomer is scarce, research on the broader family of substituted anthraquinones provides a general context for its expected properties. For instance, studies on other isomers and derivatives have shown that:
Charge Transfer: Amino-substituted anthraquinones often exhibit intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-accepting anthraquinone core upon photoexcitation.
Photoconductivity: The arrangement of molecules in the solid state, such as in thin films or crystals, is crucial for properties like photoconductivity, which can be highly anisotropic (direction-dependent).
Photochemical Reactivity: The photochemistry of anthraquinone derivatives can be complex, often involving the generation of radical species and sensitivity to the solvent environment.
However, without specific studies on this compound, it is not possible to provide the detailed, quantitative, and scientifically-vetted information required for the requested article structure. The necessary research findings on its specific charge transfer mechanisms, orientational anisotropy in photoconductivity, charge trapping in thin films, and transformation pathways have not been located in the available literature.
Advanced Photophysical and Photochemical Phenomena
Photochemical Reactivity and Transformation Pathways
Light-Induced Reactions Involving the Anthraquinone (B42736) Core (e.g., Paternò-Büchi reaction)
The anthraquinone core of 1,5-Di-p-toluidinoanthraquinone is a key player in its photochemical reactivity. One of the well-documented photoreactions of carbonyl compounds, including anthraquinones, is the Paternò-Büchi reaction. This reaction is a [2+2] photocycloaddition between a photoexcited carbonyl group and an alkene in its ground state, leading to the formation of a four-membered ether ring known as an oxetane (B1205548). rsc.orgyoutube.com
While specific studies on the Paternò-Büchi reaction of this compound are not extensively documented in publicly available literature, the general mechanism can be inferred from the known reactivity of the anthraquinone nucleus. The reaction is initiated by the absorption of light by the anthraquinone moiety, which promotes it to an excited singlet state (S1). Through a process called intersystem crossing, the molecule can then transition to a more stable triplet state (T1). It is typically the triplet excited state of the carbonyl that reacts with the alkene. rsc.org
The general mechanism can be outlined as follows:
Photoexcitation: The anthraquinone core absorbs a photon, leading to an n-π* transition where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital.
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to the more stable triplet state.
Alkene Addition: The triplet excited anthraquinone then reacts with an alkene. This can proceed through a diradical intermediate.
Ring Closure: The diradical intermediate subsequently undergoes ring closure to form the final oxetane product.
Recent research has demonstrated that the Paternò-Büchi reaction of anthraquinones can be induced by visible light, which is a significant advancement over traditional methods that often require UV irradiation. researchgate.net This visible-light-induced reaction can lead to the formation of diverse spirocyclic oxetanes. researchgate.net The reaction of various quinones with aromatics under visible light has also been reported to yield oxetanes. nih.gov
It is important to note that the substitution pattern on the anthraquinone ring can influence the efficiency and outcome of the Paternò-Büchi reaction. The presence of the electron-donating p-toluidino groups at the 1 and 5 positions in this compound would likely affect the energy levels of the excited states and the reactivity of the carbonyl groups.
Table 1: General Parameters of the Paternò-Büchi Reaction with Quinones
| Parameter | Description | General Findings |
| Light Source | Wavelength of light used to initiate the reaction. | Can be initiated by both UV and visible light, with recent studies focusing on visible light to make the process "greener". researchgate.netnih.gov |
| Reactants | Carbonyl compound and alkene. | Anthraquinones serve as the carbonyl component, reacting with various alkenes and even aromatic systems. researchgate.netnih.gov |
| Product | The resulting chemical structure. | Typically an oxetane, a four-membered ring containing an oxygen atom. rsc.orgyoutube.com |
| Key Intermediate | Transient species formed during the reaction. | A diradical is often formed from the triplet excited state of the quinone and the alkene. rsc.org |
Photostability and Degradation Mechanisms of Anthraquinone Dyes
The photostability of anthraquinone dyes is a critical parameter for their practical applications. This compound, also known as Solvent Green 3, is a synthetic dye, and its stability under light exposure is a subject of interest. nih.gov
In general, the photodegradation of organic dyes is an irreversible process that can limit their functional lifetime. rsc.org The stability of anthraquinone dyes is influenced by the nature and position of substituents on the anthraquinone core. The introduction of amino groups, such as the p-toluidino groups in the target compound, can impact photostability.
Studies on the photodegradation of various anthraquinone derivatives have revealed several potential mechanisms:
Photoinduced Intramolecular Proton Transfer (IPT): In some amino-substituted anthraquinones, light absorption can trigger the transfer of a proton from the amine group to an adjacent carbonyl group. rsc.org
Formation of Reactive Oxygen Species: Quinones are known to generate reactive oxygen species (ROS) like superoxide (B77818) anions and hydrogen peroxide upon irradiation, which can then lead to the degradation of the dye molecule. scbt.com
Photodissociation: The energy from absorbed light can lead to the cleavage of chemical bonds within the dye molecule, resulting in the formation of smaller, often colorless, fragments. rsc.org
Forced degradation studies are often employed to understand the photolytic pathways of drug substances and dyes. ich.orgnih.gov These studies involve exposing the compound to intense light to accelerate degradation and identify the resulting products.
Research on a mixture containing Solvent Green 3 indicated that it clears very slowly from the lungs when inhaled, suggesting a degree of persistence in biological systems. nih.gov The photostability of dyes is also highly dependent on the surrounding medium. For instance, the photostability of indium phthalocyanines, another class of dyes, varies significantly in different organic solvents. mdpi.com
Table 2: Factors Influencing the Photostability of Anthraquinone Dyes
| Factor | Influence on Photostability | Research Findings |
| Substituents | Electron-donating or withdrawing groups can alter the electronic structure and reactivity of the dye. | Amino-substituted anthraquinones can exhibit complex photostability profiles, with some showing reversible photodegradation. rsc.org |
| Solvent/Matrix | The polarity and chemical nature of the surrounding medium can affect degradation pathways. | The kinetics of photodegradation are dependent on the solvent, with interactions between the dye and solvent molecules playing a crucial role. mdpi.com |
| Presence of Oxygen | Oxygen can participate in photochemical reactions, leading to oxidative degradation. | The formation of phthalimide (B116566) from the photodegradation of metallophthalocyanines is linked to the presence of molecular oxygen. mdpi.com |
| Light Intensity & Wavelength | Higher light intensity and specific wavelengths can accelerate photodegradation. | Forced degradation studies use controlled light exposure to evaluate the photosensitivity of compounds. ich.org |
Electrochemical Behavior and Redox Processes
Fundamental Electrochemical Reduction Mechanisms of Anthraquinones
The reduction of the anthraquinone (B42736) nucleus proceeds through a series of equilibria involving the sequential or concerted addition of electrons and protons. The exact pathway is highly dependent on the specific conditions, such as the pH of the solution. acs.org The general scheme of squares for a two-electron, two-proton system illustrates the possible intermediates, including the semiquinone radical anion (Q•⁻) and the protonated semiquinone (QH•). unt.edu
The presence of the electron-donating p-toluidino groups in 1,5-Di-p-toluidinoanthraquinone is expected to increase the electron density on the anthraquinone core. This would make the initial electron transfer slightly more difficult, resulting in a more negative reduction potential compared to unsubstituted anthraquinone.
The electrochemical behavior of anthraquinones is profoundly influenced by the surrounding medium. acs.org
Solvent Polarity: The polarity of the solvent affects the solvation of the charged intermediates (Q•⁻ and Q²⁻), thereby influencing the redox potentials. In aprotic solvents, the two electron transfers are often well-separated, leading to two distinct redox waves corresponding to the formation of the radical anion and the dianion. nih.gov
pH: The pH of the aqueous solution dictates the availability of protons and thus the dominant reduction pathway. acs.org At very high pH, a simple two-electron (EE) process may occur, while at lower pH values, various proton-coupled electron transfer (PCET) mechanisms such as ECEC, CECE, or concerted 2e⁻, 2H⁺ transfers become dominant. acs.orgunt.edu The formal potential of the anthraquinone/hydroquinone couple typically exhibits a linear dependence on pH with a slope of approximately -59 mV/pH unit, consistent with a two-electron, two-proton process. acs.org
Electrolyte: The nature and concentration of the supporting electrolyte can also impact the electrochemical response. Cations in the electrolyte can form ion pairs with the negatively charged intermediates, stabilizing them and shifting the redox potentials. unt.edu
For this compound, the two amino groups can also be protonated in acidic media, which would add further complexity to its pH-dependent electrochemical behavior.
Advanced Voltammetric Studies
Various voltammetric techniques are employed to investigate the intricate redox mechanisms of anthraquinones.
Cyclic voltammetry (CV) is a powerful tool for characterizing the redox behavior of anthraquinones. In many cases, particularly at slow scan rates and with the analyte adsorbed on the electrode surface, anthraquinone derivatives exhibit a nearly reversible two-electron redox wave. acs.orgnih.gov The peak separation (ΔEp = Epa - Epc) for a reversible process is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred. For a two-electron process, this value is approximately 29.5 mV.
The CV of this compound would be expected to show a quasi-reversible to reversible two-electron reduction wave in suitable solvent systems. The peak potentials would be indicative of its specific redox potential, influenced by the p-toluidino substituents.
| Anthraquinone Derivative | Solvent/Electrolyte | E½ (V vs. SCE) | ΔEp (mV) | Reference |
|---|---|---|---|---|
| Anthraquinone | CH₃CN / 0.1 M TBAH | -0.85 | 65 | psu.edu |
| Anthraquinone-2-sulfonate | Aqueous Buffer (pH 7) | -0.45 | ~30 | nih.gov |
| 1,5-Diaminoanthraquinone (B86024) (Polymer) | Aqueous Acid | ~0.25 | - | researchgate.net |
Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are more sensitive techniques that can provide further mechanistic insights. These methods are particularly useful for resolving overlapping redox processes and for quantitative analysis. researchgate.net By varying the parameters of the potential waveform (e.g., pulse amplitude, frequency), it is possible to probe the kinetics of the electron transfer and any coupled chemical reactions. For complex systems like anthraquinones, where multiple protonation and electron transfer steps can occur, DPV and SWV can help to identify the individual steps and their sequence. unt.edu
The application of DPV or SWV to this compound could reveal the individual one-electron transfer steps that might be merged in a conventional CV experiment, especially in aprotic media.
Redox Properties in Functional Contexts and Structure-Redox Relationships
The redox properties of anthraquinones are central to their applications, for instance, as electroactive tags for DNA sensing or as active materials in redox flow batteries. nih.govchemrxiv.org The ability to tune the redox potential through chemical modification is a key area of research.
The introduction of substituents onto the anthraquinone ring system significantly alters its electronic properties and, consequently, its redox potential. jcesr.org
Electron-donating groups (e.g., amino, hydroxyl, methyl) increase the electron density of the π-system, making the molecule harder to reduce. This results in a shift of the redox potential to more negative values. nih.govacs.org
Electron-withdrawing groups (e.g., nitro, sulfonate, halogens) decrease the electron density, making the molecule easier to reduce and shifting the redox potential to more positive values. psu.edu
The p-toluidino groups in this compound are strong electron-donating groups due to the nitrogen lone pair delocalizing into the aromatic system. Therefore, this compound is expected to have a significantly more negative redox potential compared to unsubstituted anthraquinone. This property could be advantageous in applications where a specific redox window is required. Studies on similar amino-substituted anthraquinones have confirmed this trend. nih.govnih.gov
| Substituent | Effect on Redox Potential | Example Compound | Typical E½ (V vs. SCE) in Aprotic Solvent |
|---|---|---|---|
| None | Baseline | Anthraquinone | -0.85 |
| -NH₂ (Amino) | Electron-donating (more negative E½) | 1-Aminoanthraquinone (B167232) | -0.98 |
| -SO₃⁻ (Sulfonate) | Electron-withdrawing (less negative E½) | Anthraquinone-2-sulfonate | -0.60 (pH dependent) |
| -NO₂ (Nitro) | Strongly electron-withdrawing (less negative E½) | 1-Nitroanthraquinone (B1630840) | -0.55 |
Theoretical and Computational Chemistry
Quantum Chemical Approaches to Electronic Structure and Properties
Quantum chemical methods are pivotal in elucidating the electronic nature of 1,5-Di-p-toluidinoanthraquinone. These approaches allow for the detailed investigation of its structure, stability, and reactivity from a quantum mechanical perspective.
Density Functional Theory (DFT) Calculations for Geometry, Electronic Properties, and Reactivity
Density Functional Theory (DFT) is a widely utilized computational method to investigate the electronic structure of molecules. For anthraquinone (B42736) derivatives, DFT calculations, often employing hybrid functionals like B3LYP or PBE0 with basis sets such as 6-31G(d,p), have proven effective in providing reliable geometric and electronic properties. researchgate.netrsc.org
DFT is used to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. These calculations are fundamental for understanding the spatial arrangement of the atoms.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For similar arylaminoanthraquinone compounds, DFT calculations have been instrumental in correlating their electronic structure with their observed photophysical properties. rsc.org
Furthermore, DFT allows for the calculation of various reactivity descriptors. These descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies. nih.gov
Table 1: Representative Electronic Properties from DFT Calculations for Anthraquinone Derivatives
| Property | Description | Typical Calculated Values for Similar Compounds |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -5.0 to -6.5 eV rsc.orgnih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -2.5 to -3.5 eV rsc.orgnih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 2.0 to 3.5 eV nih.gov |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | 5.0 to 6.5 eV nih.gov |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | 2.5 to 3.5 eV nih.gov |
Note: The values presented are representative for related anthraquinone derivatives and may vary for this compound.
High-Level Ab Initio Methods for Spectroscopic Prediction and Vibrational Frequencies
High-level ab initio methods, while computationally more demanding than DFT, can provide more accurate predictions for certain properties, such as spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for predicting the UV/visible absorption spectra of anthraquinone derivatives. researchgate.netnih.gov By calculating the electronic transition energies and oscillator strengths, TD-DFT can help to understand the color of these dyes. Studies on a wide range of anthraquinones have shown that TD-DFT with appropriate functionals can predict the maximum absorption wavelength (λmax) with good accuracy. nih.gov
In addition to electronic spectra, computational methods are used to predict vibrational frequencies. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The computed vibrational modes can be assigned to specific molecular motions, aiding in the structural characterization of the molecule.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.
Conformational Analysis and Molecular Stability
The toluidine groups in this compound can rotate relative to the anthraquinone core, leading to different possible conformations. Conformational analysis, which can be performed using both quantum chemical calculations and molecular dynamics simulations, helps to identify the most stable conformers and the energy barriers between them. Understanding the conformational landscape is important as different conformers can have distinct physical and chemical properties. Studies on similar diaryl derivatives have utilized techniques like Nuclear Overhauser Effect (NOE) spectroscopy in conjunction with quantum chemical calculations to determine the predominant conformations in solution. mdpi.com
Intermolecular Interactions and Crystal Lattice Simulations
In the solid state, the properties of this compound are governed by how the molecules pack together in the crystal lattice. This packing is determined by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings.
Mechanistic Insights from Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway. For example, in the context of dye degradation or synthesis, computational modeling could elucidate the step-by-step process at a molecular level. While specific mechanistic studies on this compound were not found, the methodologies applied to other organic molecules, such as investigating proton transfer or charge transfer processes, are directly applicable. rsc.orgmdpi.com
Reaction Pathway Elucidation and Transition State Analysis
The synthesis and subsequent reactions of this compound involve complex chemical transformations. Computational chemistry offers powerful tools to unravel the intricate details of these reaction pathways, identify key intermediates, and characterize the transition states that govern the reaction kinetics. While specific computational studies detailing the reaction pathways for this compound are not extensively available in the current literature, the general methodologies applied to similar anthraquinone derivatives provide a clear framework for such investigations.
A primary synthetic route to amino-substituted anthraquinones involves the nucleophilic substitution of halogenated or sulfonate-bearing anthraquinone precursors. mdpi.comnih.govdntb.gov.uaexlibrisgroup.com Computational approaches, particularly Density Functional Theory (DFT), are instrumental in modeling these reactions. semanticscholar.org DFT calculations can map out the potential energy surface of the reaction, identifying the minimum energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and transition states.
For instance, in the nucleophilic aromatic substitution (SNAr) reaction of a precursor with p-toluidine (B81030), computational analysis would typically involve:
Geometry Optimization: The three-dimensional structures of the reactants (e.g., a di-substituted anthraquinone and p-toluidine), the transition state, any intermediates (such as a Meisenheimer complex), and the final product (this compound) are optimized to find their most stable conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. semanticscholar.org
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to ensure that it correctly connects the reactant and product minima on the potential energy surface. semanticscholar.org
Furthermore, computational studies can explore alternative reaction mechanisms, such as those catalyzed by transition metals, or investigate the reactivity of the final product itself, for example, in redox processes or photochemical reactions. whiterose.ac.uk While detailed computational studies on the reaction pathways of this compound are yet to be reported, the established computational methodologies provide a robust framework for future investigations into its synthesis and reactivity.
Prediction of Spectroscopic Shifts and Photophysical Behavior
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic and photophysical properties of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic absorption spectra of anthraquinone derivatives, offering a good balance between computational cost and accuracy. nih.govresearchgate.netresearchgate.net
The choice of the DFT functional and basis set is critical for obtaining reliable predictions. Hybrid functionals such as B3LYP and PBE0 have been shown to provide accurate predictions of the maximum absorption wavelength (λmax) for a wide range of anthraquinone dyes, often with mean absolute errors of less than 20 nm when compared to experimental data. nih.govresearchgate.net The inclusion of solvent effects, typically through the Polarizable Continuum Model (PCM), is also crucial for accurate predictions, as the polarity of the solvent can significantly influence the electronic transitions. nih.gov
For this compound, the visible absorption band arises from a π → π* electronic transition, which is often associated with intramolecular charge transfer (ICT) from the electron-donating toluidino groups to the electron-accepting anthraquinone core. TD-DFT calculations can not only predict the energy of this transition but also provide insights into the nature of the excited states by analyzing the molecular orbitals involved. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the toluidino moieties, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the anthraquinone core.
The photophysical behavior, such as fluorescence and intersystem crossing to the triplet state, can also be investigated computationally. While TD-DFT is adept at predicting absorption, calculating emission properties (fluorescence) requires optimization of the first excited state (S1) geometry. The energy difference between the S1 and the ground state (S0) at their respective optimized geometries provides the emission energy. Studies on related 1,5-diaminoanthraquinone (B86024) (1,5-DAAQ) have shown that these molecules can exhibit fluorescence, and their emission properties are sensitive to the solvent environment. researchgate.netnih.gov
Computational studies on 1,5-diaminoanthraquinone and its derivatives have provided valuable data that can serve as a reference for understanding the properties of this compound. The table below presents a selection of calculated photophysical data for related compounds.
| Compound | Method | Solvent | Calculated λmax (nm) | Calculated Emission λ (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|---|---|---|---|
| 1,5-diaminoanthraquinone | TD-DFT/B3LYP | Methanol | 485 | ~580 ifmmi.com | 0.25 | HOMO -> LUMO |
| 1,5-diaminoanthraquinone | TD-DFT/PBE0 | Methanol | 470 | - | 0.28 | HOMO -> LUMO |
| 1,5-dichloroanthraquinone (B31372) | TD-DFT/B3LYP | Chloroform | 375 | - | 0.15 | HOMO-1 -> LUMO |
| 1,5-dihydroxyanthraquinone (B121750) | TD-DFT/B3LYP | Chloroform | 430 | - | 0.20 | HOMO -> LUMO |
This table presents illustrative data for related anthraquinone derivatives to showcase the outputs of computational studies. Specific calculated data for this compound is not available in the cited literature.
The computational prediction of spectroscopic shifts and photophysical behavior is a vibrant area of research. For this compound, such studies can provide a deeper understanding of its color, fluorescence properties, and potential for applications in materials science, such as in dyes, pigments, and functional materials.
Supramolecular Assembly and Host Guest Interactions
Non-Covalent Interactions in Self-Assembly Processes
The self-assembly of organic molecules is a spontaneous process driven by non-covalent interactions, leading to the formation of ordered structures. For anthraquinone (B42736) derivatives, these interactions are key to their material properties.
Hydrogen Bonding Networks and Their Role
Intramolecular hydrogen bonding is a known feature in 1,5-disubstituted aminoanthraquinones, occurring between the amino hydrogen and the adjacent quinone oxygen. This is also expected in 1,5-Di-p-toluidinoanthraquinone, where the N-H proton of the toluidine group can form a hydrogen bond with the C=O group of the anthraquinone core. This interaction contributes to the planarity of the molecule.
While specific studies on the intermolecular hydrogen bonding networks of this compound are not available, research on the parent compound, 1,5-diaminoanthraquinone (B86024) (1,5-DAAQ), shows that the amino groups are capable of forming intermolecular hydrogen bonds, which influence the crystal packing. It is plausible that the toluidine groups in this compound could also participate in such networks, although the steric hindrance from the tolyl groups might alter the typical patterns observed in 1,5-DAAQ.
π-π Stacking Interactions and Columnar Structures
The planar aromatic core of anthraquinone derivatives makes them prone to π-π stacking interactions, which are crucial for the formation of columnar structures in the solid state. These ordered stacks are of interest for their potential in organic electronics. Research on various anthraquinone derivatives has shown that the nature and position of substituents significantly influence the stacking arrangement and the resulting electronic properties. For instance, some diaryl acenequinones have been shown to form stable columnar hexagonal mesophases. nih.gov
In the case of this compound, the large aromatic surface area would favor π-π stacking. The centroid-to-centroid distance between stacked rings is a key parameter in these interactions, with typical distances being in the range of 3.3 to 3.8 Å. Studies on related compounds, such as 1,5-bis(piperidin-1-yl)-9,10-anthraquinone, have reported π-π stacking with centroid-centroid distances of 3.806 Å. nih.gov The presence of the p-tolyl groups in this compound would likely lead to a slipped-stack or herringbone packing arrangement to minimize steric repulsion, a common feature in substituted aromatic compounds. However, without experimental crystal structure data, the precise nature of these interactions remains speculative.
Molecular Recognition and Host-Guest Chemistry
Molecular recognition involves the specific binding of a "guest" molecule to a "host" molecule. The anthraquinone scaffold has been explored as a component in host-guest systems.
Binding Affinity and Selectivity Studies
There is no specific information in the reviewed literature regarding the binding affinity and selectivity of this compound with any particular host molecule. However, studies on the parent compound, 1,5-diaminoanthraquinone, have shown that it can form host-guest complexes with macrocyclic hosts like p-tert-butyl-calix rsc.orgarene. nih.gov The binding in these systems is driven by a combination of hydrogen bonding and π-π stacking interactions. It is conceivable that this compound could also form inclusion complexes with suitable hosts, with the p-tolyl groups potentially influencing the selectivity and binding strength.
Supramolecular Catalysis and Biomimetic Systems
The application of anthraquinone derivatives in supramolecular catalysis and biomimetic systems is an emerging area. Supramolecular catalysts utilize non-covalent interactions to bind substrates and facilitate reactions, often mimicking enzymatic processes. wiley.comrsc.org Anthraquinones have been used as photosensitizers in catalytic reactions and have been incorporated into systems that mimic biological processes. nih.gov For example, anthraquinone derivatives have been used in biomimetic systems to study the interactions with proteins that bind adenine (B156593) nucleotides. nih.gov
However, there are no specific reports of this compound being used in supramolecular catalysis or biomimetic systems. The redox properties of the anthraquinone core suggest potential for its use in catalytic cycles, but this remains an unexplored area of research for this specific compound.
Crystal Engineering and Designed Solid-State Structures for 1,4-Di-p-toluidinoanthraquinone
Note on Isomer Specificity: Scientific literature with detailed crystal structure analysis predominantly focuses on the 1,4-isomer, 1,4-Di-p-toluidinoanthraquinone, also known as Solvent Green 3. The following discussion is based on the available data for this specific isomer.
The solid-state architecture of 1,4-Di-p-toluidinoanthraquinone is a notable example of how molecular packing influences the macroscopic properties of a material. Research into its single crystals has revealed a direct relationship between the supramolecular assembly and the compound's optical and electronic characteristics.
Crystallographic Data and Molecular Packing
The crystal structure of 1,4-Di-p-toluidinoanthraquinone has been elucidated through single-crystal X-ray diffraction. nih.govfigshare.com The compound crystallizes in a monoclinic system with the space group P 1 21/c 1. nih.gov This specific arrangement dictates the orientation of the molecules relative to one another within the crystal lattice.
The defining feature of the solid-state structure is the formation of slip-stacked columns. figshare.com Within these columns, the planar anthraquinone cores of adjacent molecules are arranged in a parallel but offset manner. This slip-stacking is a common packing motif in planar aromatic molecules and plays a crucial role in determining the electronic overlap between adjacent molecules.
Table 1: Crystallographic Data for 1,4-Di-p-toluidinoanthraquinone
| Parameter | Value |
|---|---|
| Formula | C₂₈H₂₂N₂O₂ |
| Molecular Weight | 418.49 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 3.9494 Å |
| b | 26.391 Å |
| c | 19.930 Å |
| α | 90.00° |
| β | 95.30° |
| γ | 90.00° |
Data sourced from Saito et al. (1997) as cited in PubChem. nih.gov
Anisotropic Properties from Designed Solid-State Structure
A significant consequence of the specific crystal packing of 1,4-Di-p-toluidinoanthraquinone is the pronounced anisotropy observed in its properties. figshare.com Single crystals of the compound exhibit different colors and varying levels of photoconductivity depending on their orientation relative to incident light. figshare.com This phenomenon is a direct result of the ordered, non-uniform arrangement of molecules in the solid state.
The observed colors (including blue, yellow-green, and purple) are attributed to intramolecular charge-transfer transitions. figshare.com The slip-stacked columnar structure creates a unique electronic environment where an intermolecular charge-transfer transition can also occur between neighboring molecules within the same column. figshare.com This intermolecular transition, which is not observed when the compound is in solution, is responsible for the purple color and is associated with the highest photoconductivity. figshare.com The excitation of this intermolecular charge-transfer band is believed to facilitate more efficient charge separation, hence the enhanced photoconductivity. figshare.com
This orientational dependence highlights a key principle of crystal engineering: the controlled arrangement of molecules in the solid state can be used to elicit or enhance specific physical properties that are not present in the individual molecule or its disordered state. The slip-stacked arrangement in 1,4-Di-p-toluidinoanthraquinone provides a pathway for electronic communication along the columns, which is essential for its observed photoconductive behavior.
Advanced Materials Applications and Functional Materials Development
Organic Optoelectronic Devices
The field of organic optoelectronics leverages the light-emitting and charge-carrying capabilities of carbon-based molecules. Anthraquinone (B42736) derivatives are of interest due to their inherent redox activity and spectral properties.
Role in Photoconductive and Charge Transport Materials
While specific studies on the photoconductive and charge transport properties of 1,5-Di-p-toluidinoanthraquinone are limited, the behavior of related compounds provides significant insights. The foundational molecule, 1,5-diaminoanthraquinone (B86024) (1,5-DAAQ), and its polymers have been subjects of electrochemical studies, which are crucial for understanding charge transport.
Research has shown that polymers derived from 1,5-DAAQ, such as poly(1,5-diaminoanthraquinone) (P15DAAQ), exhibit electrocatalytic activity and defined redox states, indicating their ability to facilitate charge transfer. researchgate.net The presence of the quinone units in the polymer backbone is key to these properties, suggesting potential applications in electrochromic devices and as components in rechargeable batteries. researchgate.net The electrical conductivity of a chemically synthesized P15DAAQ was found to be 1.23 S/cm with a band gap of 1.28 eV, classifying it as a conductive polymer. researchgate.net
The photophysical properties of 1,5-DAAQ have been investigated, revealing that its absorption and fluorescence spectra are influenced by solvent polarity. researchgate.netnih.gov This sensitivity is characteristic of molecules with charge-transfer character, a desirable trait for photoconductive materials. The introduction of p-toluidine (B81030) groups in place of the amino groups is expected to enhance the molecule's donor-acceptor nature, potentially improving charge separation efficiency upon photoexcitation, a critical step in photoconductivity. Studies on other organic semiconductors demonstrate that tuning molecular structure through such substitutions is a key strategy for optimizing charge transport.
Integration into Thin-Film Architectures
The successful integration of organic molecules into thin-film architectures is essential for fabricating optoelectronic devices. The planarity of the anthraquinone core facilitates π–π stacking interactions, which are crucial for charge transport in the solid state.
While thin-film studies of this compound are not available, research on the electrochemical deposition of its precursor, 1,5-DAAQ, demonstrates that it can be formed into stable polymer films on electrodes. researchgate.net These poly(1,5-diaminoanthraquinone) films have been characterized using cyclic voltammetry and chronoamperometry, confirming that ion transfer processes, vital for device operation, can occur within the film. researchgate.net The morphology and thickness of these films influence their electrocatalytic behaviors, for instance, in the oxygen reduction reaction. researchgate.net
Furthermore, 1,5-disubstituted anthraquinone dyes have been successfully incorporated as guest molecules in liquid crystal host materials for display applications. mdpi.comresearchgate.net This demonstrates their compatibility with matrix materials and their ability to be aligned to achieve desired optical properties, such as dichroism. The solubility and orientation of these dyes are critical performance factors, and the bulky p-toluidino groups on this compound would be expected to influence these properties significantly.
Functional Polymers and Composites
Incorporating dye molecules like this compound into polymeric structures can create functional materials with enhanced or entirely new properties, combining the processability of polymers with the unique optical and electronic characteristics of the dye.
Covalently Incorporated Dyes for Enhanced Material Properties
Covalently bonding dye molecules to a polymer backbone prevents leaching and aggregation, ensuring long-term stability and performance. Although specific examples of polymers covalently incorporating this compound are not detailed in available research, the chemistry of its parent amine, 1,5-DAAQ, provides a clear pathway for such functionalization. The amino groups of 1,5-DAAQ can readily participate in polymerization reactions to form polymers where the anthraquinone unit is an integral part of the main chain.
The resulting poly(1,5-diaminoanthraquinone) is a conductive polymer with promising electrochemical properties. researchgate.net This indicates that the intrinsic properties of the anthraquinone core are transferred to the polymer, creating a material that is both structurally robust and electronically active. This polymer has been shown to be stable in acidic media and its degradation kinetics have been studied, providing essential data for designing long-lasting materials. researchgate.net The covalent linkage ensures that the electroactive quinone units are uniformly distributed throughout the material.
Development of Specialty Polymeric Materials (e.g., Polyimides, Latex)
The diamino functionality of 1,5-DAAQ makes it a suitable monomer for the synthesis of specialty polymers like polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of an anthraquinone moiety into a polyimide backbone could yield a material that combines these robust properties with color, redox activity, and potential conductivity.
Electropolymerization of 1,5-DAAQ has been shown to produce polymer films with distinct electrochemical and electrocatalytic properties. researchgate.net These polymers have been investigated for their potential use in sensors and batteries. researchgate.net For instance, nanohybrids of P(1,5-DAAQ) and reduced graphene oxide have been synthesized, demonstrating enhanced electrical conductivity and electrocatalytic activity. researchgate.net Such composite materials are at the forefront of development for energy-related applications.
The data below, derived from studies on poly(1,5-diaminoanthraquinone), illustrates the properties that could be expected from polymers based on the 1,5-disubstituted anthraquinone structure.
Table 1: Properties of Poly(1,5-diaminoanthraquinone) (P15DAAQ) as a Model for Functional Polymers
| Property | Value | Significance | Reference |
|---|---|---|---|
| Electrical Conductivity | 1.23 S/cm | Indicates semiconductor/conductive polymer behavior. | researchgate.net |
| Band Gap | 1.28 eV | Relates to the energy required for electronic excitation. | researchgate.net |
| Stability | Stable in aqueous acidic media | Crucial for applications in electrochemical cells and sensors. | researchgate.net |
| Electrocatalytic Activity | Active for Oxygen Reduction Reaction (ORR) | Suggests potential use in fuel cells and metal-air batteries. | researchgate.net |
Energy-Related Applications
The redox activity inherent to the anthraquinone core makes its derivatives, including this compound, promising candidates for energy storage and conversion technologies. The ability to undergo reversible oxidation and reduction is the fundamental property required for electrode materials in rechargeable batteries.
Research into poly(1,5-diaminoanthraquinone) has highlighted its potential in this area. The quinone groups in the polymer chain can act as charge-storage sites. researchgate.net The stability of P15DAAQ films during redox cycling in acidic solutions supports their suitability for battery applications. researchgate.net Furthermore, when combined with materials like graphene, the resulting composite shows improved conductivity, which is beneficial for high-performance electrodes. researchgate.net The substitution with p-toluidino groups would alter the redox potential of the anthraquinone core, allowing for the tuning of the battery's voltage characteristics.
The demonstrated electrocatalytic activity of P15DAAQ towards the oxygen reduction reaction also opens up possibilities for its use in air-breathing batteries and fuel cells. researchgate.net The development of anthraquinone-based polymers for modern batteries is an active area of research, focused on creating environmentally friendly and efficient energy storage solutions.
Advanced Materials for Photovoltaic Systems
The development of efficient photovoltaic systems is a cornerstone of renewable energy research. Organic dyes are central components in dye-sensitized solar cells (DSSCs), where they are responsible for light absorption and the subsequent injection of electrons into a semiconductor material. The suitability of a dye for this purpose is determined by its electronic and photophysical properties, including its absorption spectrum, the energy levels of its frontier molecular orbitals (HOMO and LUMO), and its excited-state lifetime.
While direct experimental data on the performance of this compound in photovoltaic devices is not extensively documented in the reviewed literature, theoretical and experimental studies on closely related anthraquinone derivatives provide a strong basis for its potential. The fundamental structure of diaminoanthraquinones (DAAQs) is recognized for its attractive photophysical properties, making it a candidate for use as an active material in DSSCs. acs.org
Theoretical investigations on the parent molecule, 1,5-diaminoanthraquinone (1,5-DAAQ), have been conducted to evaluate its potential as a dye sensitizer. e-journals.in These studies, using first-principles quantum chemistry calculations, have analyzed its geometric, electronic, and absorption properties. The results suggest that 1,5-DAAQ-based molecules could be promising candidates for high-performance photosensitizers. e-journals.in The introduction of substituents, such as the p-toluidino groups in this compound, is a known strategy to further tune these properties. For instance, N-substituted DAAQs are utilized in various optical applications, indicating that such modifications can enhance their performance in optoelectronic devices. acs.org
The absorption characteristics are critical for a photovoltaic dye. Theoretical calculations for 1,5-DAAQ show a dominant absorption band in the visible region, around 480-490 nm, which is attributed to an n→π* transition associated with the HOMO-LUMO transition. e-journals.in Experimental studies on 1,5-DAAQ in various solvents confirm its absorption and fluorescence in the visible spectrum. researchgate.netnih.gov The addition of bulky, electron-donating p-toluidino groups is expected to cause a bathochromic (red) shift in the absorption spectrum, allowing for the harvesting of a broader range of the solar spectrum, which is beneficial for photovoltaic efficiency. This is supported by studies on other π-extended DAAQ systems where extending the conjugation systematically shifts the absorption and emission to longer wavelengths. acs.org
The energy levels of the frontier molecular orbitals are crucial for efficient charge transfer in a DSSC. The LUMO of the dye must be higher in energy than the conduction band of the semiconductor (e.g., TiO2) to ensure efficient electron injection, while the HOMO must be lower than the redox potential of the electrolyte to allow for dye regeneration. Theoretical studies on DAAQ derivatives have shown that the LUMO level can be selectively stabilized by chemical modification. acs.org For instance, a study on a series of DAAQ-based building blocks demonstrated that the LUMO level of one derivative, 4-TIPS-DAAQ, was found to be -3.72 eV, which is comparable to that of the common acceptor material PC60BM used in organic photovoltaics. acs.org
Below is a data table summarizing the calculated properties for the parent compound, 1,5-diaminoanthraquinone (1,5-DAAQ), which provides an indication of the electronic characteristics of this class of compounds.
| Property | Value | Phase | Reference |
| Maximum Absorption Wavelength (λmax) | 490 nm | Solvent | e-journals.in |
| 480 nm | Gas | e-journals.in | |
| Transition Energy | 2.99 eV | - | e-journals.in |
| Ground State Dipole Moment (µ) | 12.36 Debye | - | e-journals.in |
| Excited State Dipole Moment (µ)* | 15.12 Debye | - | e-journals.in |
| First Hyperpolarizability (β) | 2.35 x 10⁻³⁰ esu | - | e-journals.in |
This data is based on theoretical calculations for 1,5-diaminoanthraquinone.
Charge Separation and Energy Transfer Architectures
The primary process in any photovoltaic device is the generation of charge carriers (electrons and holes) upon light absorption, followed by their efficient separation and transfer to the respective electrodes. In molecules like this compound, this process is governed by intramolecular charge transfer (ICT). The anthraquinone core acts as an electron acceptor, while the two p-toluidino groups serve as electron donors. Upon photoexcitation, an electron is transferred from the donor moieties to the acceptor core, creating a charge-separated excited state.
The efficiency of this ICT is fundamental to the molecule's function in a photovoltaic system. Studies on 1-aminoanthraquinone (B167232) (AAQ) have provided deep insights into the ultrafast dynamics of ICT in these systems. researchgate.netnih.govnih.gov These studies reveal that the charge transfer process can be extremely rapid, occurring on the femtosecond timescale. nih.govnih.gov The solvent environment plays a crucial role, with polar solvents often stabilizing the charge-separated state and influencing the emission properties. nih.gov For instance, the Stokes shift of AAQ is larger in polar solvents, and the dipole moment increases significantly in the excited state, which are characteristic features of ICT. nih.gov
The molecular geometry also plays a critical role. In many aminoanthraquinones, a twisted intramolecular charge transfer (TICT) state can form, where the amino group twists relative to the anthraquinone backbone in the excited state. researchgate.netnih.gov This twisting facilitates charge separation but can also open up non-radiative decay pathways, potentially reducing fluorescence quantum yield. nih.gov The substitution pattern on the anthraquinone core and the nature of the amino substituents, such as the p-tolyl groups in this compound, will significantly influence the energetics and dynamics of these ICT and TICT states.
A study on single crystals of the isomeric compound, 1,4-Di-p-toluidinoanthraquinone, offers compelling evidence for the importance of both intramolecular and intermolecular charge transfer in the solid state. figshare.comacs.orgacs.org The study found that the material's color and photoconductivity are highly dependent on the crystal orientation. figshare.comacs.org The observed colors were attributed to intramolecular CT transitions along different axes of the molecule. figshare.comacs.org Crucially, a purple color, not seen in solution, was assigned to an intermolecular CT transition between adjacent molecules in the crystal's columnar structure. figshare.comacs.org This orientation exhibited the highest photoconductivity, as the excitation of the intermolecular CT band provides a direct pathway for charge separation between molecules. figshare.comacs.org This highlights the critical role of solid-state packing and intermolecular electronic coupling in designing efficient charge-separating architectures.
The following table summarizes key findings related to charge transfer in anthraquinone derivatives, providing a framework for understanding the potential behavior of this compound.
| Compound/System | Key Finding | Significance | Reference(s) |
| 1-aminoanthraquinone (AAQ) | Ultrafast (~110-180 fs) twisted intramolecular charge transfer (TICT) dynamics observed. | Demonstrates the rapid nature of charge separation in the excited state of aminoanthraquinones. | researchgate.netnih.govnih.gov |
| 1-aminoanthraquinone (AAQ) in polar solvents | Increased Stokes shift and excited-state dipole moment in polar solvents. | Confirms the charge transfer character of the excited state and its sensitivity to the environment. | nih.gov |
| 1,4-Di-p-toluidinoanthraquinone (single crystal) | Anisotropic photoconductivity dependent on crystal orientation. | Shows that solid-state packing directly influences charge transport properties. | figshare.comacs.org |
| 1,4-Di-p-toluidinoanthraquinone (single crystal) | Observation of an intermolecular charge transfer band with the highest photoconductivity. | Suggests that intermolecular charge transfer is a highly effective mechanism for generating mobile charge carriers. | figshare.comacs.org |
This table presents findings from studies on closely related anthraquinone derivatives to infer the potential charge transfer characteristics of this compound.
Mechanistic Organic Reaction Studies
Elucidation of Reaction Mechanisms at the Molecular Level
The reactions of anthraquinone (B42736) derivatives, particularly nucleophilic substitutions that lead to compounds like 1,5-Di-p-toluidinoanthraquinone, are governed by fundamental kinetic and thermodynamic principles. These reactions typically proceed through complex pathways involving intermediates whose stability dictates the reaction rate and outcome.
The feasibility and spontaneity of a reaction are determined by thermodynamic factors, primarily the Gibbs free energy of reaction (ΔG). For a reaction to occur, ΔG must be negative nih.gov. The rate at which the reaction proceeds is a matter of kinetics, governed by the activation energy (Ea)—the energy barrier that must be overcome for reactants to transform into products.
In the context of anthraquinone chemistry, computational and experimental studies provide insight into these factors. Density Functional Theory (DFT) calculations, for example, are used to investigate the electronic properties and redox potentials of anthraquinone derivatives acs.orgnih.gov. The introduction of electron-donating groups, such as the p-toluidino groups in this compound, significantly influences the molecule's electronic structure, affecting both thermodynamic stability and kinetic reactivity acs.orgnih.gov.
Studies on hydroanthraquinones have shown that the mechanism of radical scavenging reactions is highly dependent on the solvent environment. In non-polar media, a formal hydrogen transfer (FHT) mechanism is often dominant, while in polar environments, a sequential proton loss electron transfer (SPLET) pathway may decide the reaction course rsc.org. The rate constants for such reactions can vary significantly, as shown by studies on hydroanthraquinone antioxidant activity rsc.org.
| Solvent | k_overall (M⁻¹ s⁻¹) |
|---|---|
| Pentyl Ethanoate | 1.00 x 10⁵ |
| Water | 1.32 x 10³ |
This table presents reference data for the antioxidant Trolox to illustrate the impact of solvent polarity on reaction kinetics, a principle applicable to reactions involving anthraquinone derivatives.
These principles are transferable to the nucleophilic substitution reactions involved in the synthesis of this compound, where solvent polarity and the electronic nature of substituents play critical roles in determining the reaction pathway and rate.
The synthesis of aminoanthraquinones often involves nucleophilic aromatic substitution (SNAr), where a nucleophile (like p-toluidine) replaces a leaving group (such as a halogen or sulfonate group) on the anthraquinone ring. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway.
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step temporarily disrupts the aromaticity of the ring.
Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the ring and forming the final product.
The Nucleophile: A stronger nucleophile will react faster.
The Substrate: The presence of electron-withdrawing groups on the anthraquinone ring can stabilize the negative charge of the Meisenheimer complex, lowering the activation energy and increasing the reaction rate.
The Leaving Group: A better leaving group (one that is a stable anion) will facilitate the second step, although this step is typically not rate-limiting.
Kinetic studies often show that these reactions follow second-order kinetics, where the rate is dependent on the concentration of both the anthraquinone substrate and the nucleophile (Rate = k[Substrate][Nucleophile]) libretexts.orgmasterorganicchemistry.com. This is characteristic of a bimolecular rate-determining step, consistent with the SN2 and SNAr mechanisms libretexts.orgyoutube.com.
Catalytic Pathways Involving Anthraquinone Derivatives
Catalysts are essential in the synthesis of many anthraquinone derivatives, including this compound. They provide alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and often improving selectivity towards the desired product.
Catalysis can be broadly classified into two types: homogeneous and heterogeneous.
Homogeneous Catalysis: The catalyst and reactants exist in the same phase (e.g., all dissolved in a liquid solvent) ethz.ch. In the synthesis of aminoanthraquinones, copper-based catalysts, such as copper(I) salts or copper oxide, are frequently used in homogeneous systems google.comgoogleapis.comgoogle.com. These catalysts facilitate the nucleophilic substitution of leaving groups like halogens or sulfonic acids by amines. Palladium complexes are also employed for cross-coupling reactions to form C-C bonds on the anthraquinone scaffold colab.wsnih.gov.
Heterogeneous Catalysis: The catalyst exists in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) nih.gov. Solid acid catalysts, such as silica-alumina, zeolites, or supported heteropoly acids, are used for reactions like the Friedel-Crafts acylation and subsequent cyclization to form the anthraquinone core researchgate.net. Supported metal catalysts, often using palladium, are prominent in hydrogenation reactions, such as in the anthraquinone process for hydrogen peroxide production nih.gov. A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for recycling and reuse uchicago.edursc.orgresearchgate.net.
Table 2: Examples of Catalysts Used in Anthraquinone Derivative Synthesis
| Catalyst Type | Example(s) | Application | Phase |
|---|---|---|---|
| Homogeneous | Copper(I) Oxide, Pd(PPh₃)₂Cl₂ | Amination, Carbonylation | Liquid |
| Heterogeneous | Silica-Alumina, Zeolites | Friedel-Crafts Acylation, Cyclization | Solid |
| Heterogeneous | Supported Palladium | Hydrogenation | Solid |
| Heterogeneous | Anthraquinone-based MOFs | C-H Activation | Solid |
The efficacy of a catalyst hinges on its interaction with the substrate molecules. In the context of anthraquinone chemistry, these interactions can be multifaceted.
For heterogeneous catalysts, the reaction occurs on the catalyst's active sites. The substrate adsorbs onto the surface, where the chemical transformation is facilitated. For instance, in the dehydration of 2-benzoylbenzoic acid over solid acid catalysts to produce anthraquinone, the substrate interacts with the acid sites on the catalyst surface researchgate.net. The porosity and surface area of the catalyst support are crucial for ensuring that reactants can access these active sites researchgate.net.
In more advanced catalytic systems, such as metal-organic frameworks (MOFs), the anthraquinone moiety itself can be incorporated into the framework. These MOFs can act as bifunctional photocatalysts, where the ordered arrangement of anthraquinone units within the channels facilitates interactions (e.g., π-π stacking) with substrates researchgate.net. This proximity is beneficial for processes like hydrogen atom transfer (HAT) to activate C-H bonds, stabilizing the resulting radical intermediates within the confined space of the MOF channels uchicago.eduresearchgate.net.
In homogeneous catalysis, the catalyst forms a transient complex with the reactant(s). For example, in copper-catalyzed amination reactions, it is believed that the amine coordinates with the copper catalyst, which then facilitates the displacement of the leaving group on the anthraquinone ring google.com. The specific oxidation state of the copper during the catalytic cycle is a subject of ongoing research but is crucial for the reaction's success.
Rearrangement Reactions and Structural Transformations
While the anthraquinone core is relatively stable, its derivatives can undergo various rearrangement and transformation reactions, particularly under thermal or photochemical conditions. These reactions can lead to novel molecular structures that are not accessible through direct synthesis.
A notable example is the aza-Claisen rearrangement , a type of google.comgoogle.com-sigmatropic rearrangement, which has been demonstrated for N-allyl- and N-propargylaminoanthraquinones nih.gov. In this reaction, a 1-(N-allylamino)anthraquinone can be converted to a 1-amino-2-(prop-2′-enyl)anthraquinone nih.gov. This transformation involves the migration of the allyl group from the nitrogen atom to the adjacent carbon atom (C2) of the anthraquinone ring, effectively functionalizing the core structure in a way that is difficult to achieve via traditional electrophilic or nucleophilic substitution reactions nih.gov.
Photochemical reactions represent another major avenue for structural transformations of anthraquinone derivatives . Upon absorption of light, the anthraquinone molecule is promoted to an excited state, making it significantly more reactive researchgate.net. The excited carbonyl group can abstract a hydrogen atom from a nearby part of the molecule (intramolecular H-abstraction), leading to the formation of a biradical intermediate . This intermediate can then undergo cyclization or other transformations to yield complex heterocyclic products researchgate.net. These photochemical pathways are sensitive to the solvent and the specific substituents on the anthraquinone ring nih.gov. While some rearrangements like the Beckmann rearrangement have been studied for anthraquinone dioximes, photochemical rearrangements offer a broader scope for creating diverse molecular architectures from the anthraquinone scaffold rsc.orgbaranlab.orglibretexts.org.
Conclusion and Future Research Directions
Synthesis of Key Research Findings on 1,5-Di-p-toluidinoanthraquinone
This compound, a substituted derivative of the anthraquinone (B42736) core, has been recognized primarily for its properties as a dye and its potential in materials science. Research has established that the fundamental characteristics of anthraquinone derivatives are intrinsically linked to the nature and position of their substituent groups. ikm.org.mymdpi.com These substitutions influence the molecule's color, solubility, and electronic properties by altering the electron density and steric profile of the core 9,10-anthracenedione structure. ikm.org.mynih.gov
The synthesis of related aminoanthraquinones often involves processes like high-temperature ammonolysis or condensation reactions. For instance, a patented process describes the condensation of 1,4-dihydroxyanthraquinone with p-toluidine (B81030) to produce 1,4-di-p-toluidinoanthraquinone, a structural isomer of the title compound. google.com This suggests that a similar nucleophilic substitution approach, starting from 1,5-disubstituted anthraquinones (like 1,5-dichloro or 1,5-dihydroxyanthraquinone) and reacting with p-toluidine, is a primary synthetic route. The properties of the resulting compound, such as its dark crystalline powder appearance and solubility in organic solvents but not water, have been documented. chembk.com
The introduction of the p-toluidino groups at the 1 and 5 positions significantly impacts the molecule's electronic absorption spectra, a key feature for dye applications. mdpi.com The amino groups act as auxochromes, shifting the absorption bands into the visible region and imparting color. ikm.org.my This class of compounds, known as aminoanthraquinones, is crucial in the formulation of various dyes, including vat and disperse dyes, valued for their color brilliance and stability. britannica.com Furthermore, derivatives like 1,4-bis(p-tolylamino)anthracene-9,10-dione have been utilized in creating polymers for specialized applications, such as for ophthalmic cosmetic purposes, highlighting the role of these structures in advanced materials. biointerfaceresearch.com
The table below summarizes some of the identified physicochemical properties of a closely related isomer, which can serve as a reference point for understanding this compound.
Table 1: Physicochemical Properties of 1,4-Di-p-toluidinoanthraquinone (Isomer)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C28H22N2O2 | buyersguidechem.comchembk.comnist.gov |
| Molecular Weight | 418.49 g/mol | buyersguidechem.comnist.gov |
| Appearance | Black fine crystalline powder | buyersguidechem.com |
| Melting Point | 220-221 °C | buyersguidechem.comchembk.com |
| Solubility | Insoluble in water; Soluble in hot organic solvents. | chembk.comwikipedia.org |
Remaining Challenges and Open Questions in Fundamental Research
Despite its established use as a dye intermediate, significant gaps remain in the fundamental understanding of this compound. A primary challenge is the limited availability of comprehensive characterization data specifically for the 1,5-isomer in publicly accessible literature. While data exists for the 1,4-isomer, direct extrapolation can be misleading as the substitution pattern profoundly affects molecular symmetry, crystal packing, and electronic properties. nih.gov
A key open question revolves around the precise structure-property relationships. How does the specific placement of the p-toluidino groups at the 1,5-positions, compared to other positions like 1,4- or 2,6-, quantitatively affect its photophysical properties (e.g., quantum yield, Stokes shift), electrochemical redox potential, and thermal stability? nih.govrsc.orgelsevierpure.com While it is known that amino-substituted anthraquinones are redox-active and have applications in electrochemistry, the specific potential and cycling stability of the 1,5-isomer are not well-documented. rsc.orgrsc.org
Furthermore, the mechanism of its interaction with various substrates when used as a dye is not fully elucidated at a molecular level. The role of intermolecular forces, such as hydrogen bonding and π-π stacking, in its binding affinity and fastness on different fibers requires more in-depth investigation. The development of new anthraquinone-based drugs and materials often faces the challenge of toxicity, which is linked to the generation of reactive oxygen species (ROS). nih.gov A fundamental understanding of the redox behavior of this compound is crucial to assess and potentially mitigate such effects in any future biological or electronic applications.
Prospective Research Avenues and Emerging Applications
The future research landscape for this compound and its derivatives is fertile, with opportunities spanning from synthetic chemistry to advanced materials science.
Current synthesis of aminoanthraquinones can involve high temperatures and pressures, presenting safety and scalability challenges. mdpi.com A prospective avenue is the development of greener and more efficient synthetic methods. This could include exploring continuous-flow microreactor technologies, which offer enhanced safety, better temperature control, and improved efficiency for reactions like ammonolysis. mdpi.com Additionally, catalyst development for the condensation reaction could lead to lower reaction temperatures and reduced by-product formation. Research into solvent-free or green-solvent-based approaches, such as the grindstone method reported for other anthraquinone derivatives, could significantly reduce the environmental impact of its production. nih.gov
To address the gaps in fundamental understanding, the application of advanced characterization techniques is essential. In-situ spectroscopic and electrochemical methods could provide real-time insights into the compound's behavior during chemical reactions or within an electronic device. Techniques like spectroelectrochemistry can correlate changes in the absorption spectrum with the redox state of the molecule, providing a detailed picture of its electronic structure. coventry.ac.uk Modern metabolomics approaches, which use ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) and molecular networking, could be adapted to comprehensively profile and identify anthraquinone derivatives and their potential impurities or degradation products in various matrices. nih.gov Employing density functional theory (DFT) and other computational methods would allow for the prediction of electrochemical potentials and absorption spectra, guiding experimental efforts and accelerating the design of new materials with tailored properties. nih.govrsc.org
The intersection of chemistry and materials science offers exciting prospects for this compound. Its core structure is a promising scaffold for creating novel functional materials. rsc.org Research into its use as a component in organic electronics, such as in organic thin-film transistors (OTFTs) or as a cathode material in rechargeable batteries, is a promising direction. rsc.orgmdpi.com The redox properties of the anthraquinone core are central to these applications. coventry.ac.uk Furthermore, its chromophoric nature makes it a candidate for guest-host liquid crystal display (GH-LCD) systems, where the alignment and dichroism of the dye molecule are critical performance parameters. nih.gov Investigating the self-assembly properties of this and related molecules could lead to new supramolecular structures with unique optical or electronic functions. This interdisciplinary approach, combining synthetic modification with materials fabrication and characterization, will be key to unlocking the full potential of this class of compounds beyond their traditional role as colorants.
Q & A
Q. What are the established synthetic routes for 1,5-Di-p-toluidinoanthraquinone, and what analytical techniques are critical for verifying its purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 1,5-dichloroanthraquinone with p-toluidine under reflux in a polar aprotic solvent (e.g., DMF) at 120–140°C for 12–24 hours . Key analytical techniques include:
- HPLC (to monitor reaction progress and detect byproducts).
- FT-IR (to confirm the disappearance of C–Cl bonds at ~750 cm⁻¹ and presence of N–H stretches at ~3300 cm⁻¹).
- ¹H/¹³C NMR (to verify substitution patterns; aromatic protons adjacent to toluidino groups appear as doublets at δ 7.8–8.2 ppm) .
Data Table : Common reaction conditions and spectral markers:
Reagent Solvent Temp (°C) Time (h) Key IR/NMR Markers p-Toluidine DMF 130 18 C–Cl absence (IR), δ 7.8–8.2 ppm (NMR)
Q. How is the molecular structure of this compound characterized, and what crystallographic challenges arise?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For anthraquinone derivatives, planar molecular geometries (r.m.s. deviation <0.05 Å) are common, with stacking distances of ~3.8–4.0 Å along the a-axis . Challenges include:
- Crystal Growth : Slow evaporation from DMSO/acetone mixtures improves crystal quality.
- Disorder in Aromatic Rings : Use high-resolution data (θ > 25°) and refine anisotropic displacement parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives (e.g., unexpected splitting in NMR)?
- Methodological Answer : Contradictions often arise from rotamers or solvent-induced shifts . For example:
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to observe coalescence of split peaks, confirming restricted rotation of toluidino groups .
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify conformational preferences .
Example : A 2020 study resolved split aromatic signals by identifying two rotamers with energy barriers of ~12 kcal/mol via DFT .
Q. What strategies optimize the regioselectivity of anthraquinone functionalization for antitumor activity studies?
- Methodological Answer : To enhance regioselectivity in derivatives:
- Directing Groups : Introduce electron-withdrawing groups (e.g., sulfonic acid) at C1/C5 positions to direct subsequent substitutions .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., over-nitration) by enabling precise thermal control .
Data Table : Comparative yields under conventional vs. microwave conditions:
Method Temp (°C) Time (h) Yield (%) Purity (HPLC) Conventional 130 18 65 92% Microwave 150 0.5 78 98%
Q. How do researchers design controlled experiments to assess the photostability of this compound in dye-sensitized solar cells (DSSCs)?
- Methodological Answer : Use a split-plot design to evaluate degradation under UV exposure:
- Variables : Light intensity (0–100 mW/cm²), exposure time (0–500 h), and electrolyte composition.
- Control Groups : Include unsubstituted anthraquinone and commercial dyes (e.g., N719).
- Metrics : Monitor UV-vis absorbance decay at λ_max (~480 nm) and electrochemical impedance spectroscopy (EIS) to track charge recombination .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across cell lines?
- Methodological Answer : Apply meta-analysis with random-effects models to account for variability in cytotoxicity assays (e.g., IC₅₀ values). Use tools like PRISMA guidelines to ensure reproducibility:
- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin).
- Outlier Detection : Grubbs’ test to exclude non-responsive cell lines (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
